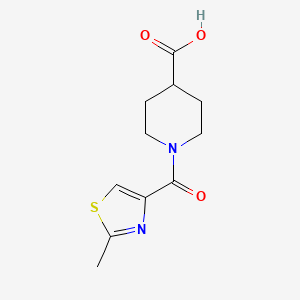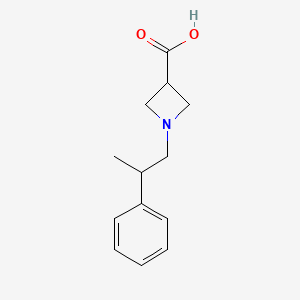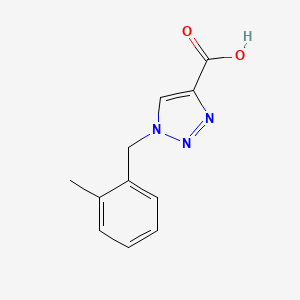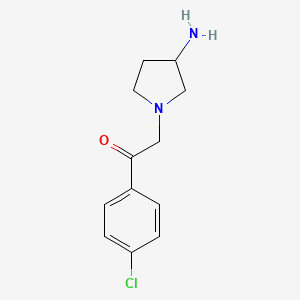
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
概要
説明
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocyclic compounds. This particular compound features an amino group attached to the azetidine ring and a chlorophenyl group attached to the ethanone moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-aminoazetidine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.
Medicine: The compound may have potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to specific sites, potentially modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-(3-Aminoazetidin-1-yl)-2-phenylethan-1-one: Similar structure but lacks the chlorophenyl group.
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Similar structure with the chlorophenyl group in a different position.
1-(3-Aminoazetidin-1-yl)-2-(2-bromophenyl)ethan-1-one: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is unique due to the specific positioning of the chlorophenyl group and the presence of the azetidine ring. These structural features contribute to its distinct chemical and physical properties, making it valuable for various applications in scientific research.
特性
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)5-11(15)14-6-9(13)7-14/h1-4,9H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDIYAHQCMLLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)

![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)

![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)


![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)


![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)
